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Compound of Interest

Compound Name:
5-Bromo-4-methyl-1H-

benzo[d]imidazole

Cat. No.: B1373947 Get Quote

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its ability to interact with a wide array of biological targets. Within this versatile

class, 5-Bromo-4-methyl-1H-benzo[d]imidazole emerges as a compound of significant

interest for researchers and drug development professionals. Its specific substitution pattern—a

bromine atom at the C5 position and a methyl group at the C4 position—provides a unique

combination of steric and electronic properties, alongside a crucial synthetic handle for

molecular elaboration.

This guide offers a comprehensive technical overview of 5-Bromo-4-methyl-1H-
benzo[d]imidazole. It delves into its core chemical properties, proposes a robust synthetic

pathway, and explores its reactivity and vast potential in the development of novel therapeutics.

By synthesizing data from direct analysis and closely related structural analogs, this document

serves as an essential resource for scientists aiming to leverage this molecule in their research

endeavors. The compound is primarily utilized as a critical intermediate in organic synthesis for

producing various pharmaceuticals and biologically active molecules.[1] Its structure, featuring

both a bromine and a methyl group on the benzimidazole core, makes it a versatile building

block for designing compounds with potential therapeutic properties against diseases like

cancer, viral infections, and inflammatory conditions.[1]

Core Physicochemical and Structural Properties
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The arrangement of the bromo and methyl substituents on the benzene ring of the

benzimidazole core dictates the molecule's polarity, solubility, crystal packing, and, most

importantly, its interaction with biological macromolecules.

Caption: Chemical structure of 5-Bromo-4-methyl-1H-benzo[d]imidazole.

Key Property Data
Quantitative data for this specific isomer is not widely published. The following table

summarizes its fundamental properties, with comparative data provided for the closely related

analog, 5-Bromo-1H-benzimidazole, to provide experimental context.

Property
5-Bromo-4-methyl-1H-
benzo[d]imidazole

5-Bromo-1H-benzimidazole
(Analog for Comparison)

Molecular Formula C₈H₇BrN₂ C₇H₅BrN₂

Molecular Weight 211.06 g/mol 197.03 g/mol [2]

CAS Number 124377-55-1 4887-88-1[2]

Melting Point Data not available 130 °C[2]

Boiling Point Data not available 417.4±18.0 °C (Predicted)[2]

Density Data not available
1.770±0.06 g/cm³ (Predicted)

[2]

Solubility
Expected to be soluble in polar

organic solvents
Soluble in Methanol[2]

pKa Data not available 11.19±0.30 (Predicted)[2]

Appearance Expected to be a solid
White to Yellow to Orange

powder/crystal[2]

Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-4-methyl-
1H-benzo[d]imidazole. Based on its structure and data from analogs, the following spectral

characteristics are anticipated.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

A singlet for the C2-H proton of the imidazole ring.

Two doublets in the aromatic region corresponding to the protons on the benzene ring.

A singlet for the methyl group (CH₃) protons, typically in the 2.0-2.5 ppm range.

A broad singlet corresponding to the N-H proton, which is exchangeable with D₂O.

For the analog 5-bromo-1H-benzo[d]imidazole, characteristic signals appear at δ 7.33 (t),

7.55 (dd), 7.79 (d), 8.26 (s), and 12.61 (d) in DMSO-d6.[2][3]

¹³C NMR Spectroscopy: The carbon spectrum should display eight unique signals

corresponding to the eight carbon atoms in the molecule. The presence of the bromine atom

will influence the chemical shifts of the carbon atoms attached to it and in its vicinity.

Mass Spectrometry: The mass spectrum provides the most definitive confirmation of

molecular weight. A key feature will be the isotopic signature of the bromine atom. The

spectrum will exhibit two major peaks for the molecular ion: [M]+ and [M+2]+, with nearly

equal relative abundance (approximately 1:1 ratio), which is characteristic of a

monobrominated compound. For instance, the analog 5-bromo-1H-benzo[d]imidazole shows

an LC-MS (mass spectrum) with m/z 197 [M + H]+.[2][3]

Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 5-Bromo-4-methyl-1H-benzo[d]imidazole is

fundamental for its application as a building block in complex molecule synthesis.

Proposed Synthetic Pathway
The most reliable method for constructing the benzimidazole core is the Phillips condensation

reaction. This involves the cyclocondensation of an o-phenylenediamine derivative with an

aldehyde or a carboxylic acid equivalent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6280903.htm
https://www.chemicalbook.com/synthesis/5-bromo-1h-benzimidazole.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6280903.htm
https://www.chemicalbook.com/synthesis/5-bromo-1h-benzimidazole.htm
https://www.benchchem.com/product/b1373947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Bromo-3-methyl-benzene-1,2-diamine

5-Bromo-4-methyl-1H-benzo[d]imidazole

Cyclocondensation

Trimethyl Orthoformate
(or Formic Acid)

Acid Catalyst (e.g., HCl)
Heat

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole.

Detailed Experimental Protocol (Adapted from Analog
Synthesis)
This protocol is adapted from the established synthesis of 5-Bromo-1H-benzimidazole and

serves as a robust starting point for laboratory synthesis.[2][3]

Objective: To synthesize 5-Bromo-4-methyl-1H-benzo[d]imidazole.

Materials:

4-Bromo-3-methyl-benzene-1,2-diamine (Starting Material)

Trimethyl orthoformate

Concentrated Hydrochloric Acid (HCl)

N,N-Dimethylformamide (DMF)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Deionized Water
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Procedure:

Reaction Setup: In a round-bottom flask, dissolve the starting diamine in DMF.

Reagent Addition: Add an excess of trimethyl orthoformate to the solution.

Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid.

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) or at room

temperature, monitoring for completion via Thin Layer Chromatography (TLC).

Workup - Quenching: Upon completion, cool the mixture and dilute it with deionized water.

Neutralization: Carefully neutralize the solution to pH 7 using saturated aqueous sodium

bicarbonate.

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid via silica gel column chromatography or recrystallization to

obtain the final product.

Core Reactivity
The chemical reactivity of 5-Bromo-4-methyl-1H-benzo[d]imidazole is centered around two

key functional groups, making it a highly versatile intermediate.

The Bromine Atom (C5): This is the primary site for diversification. The C-Br bond is highly

susceptible to palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reactivity is

crucial for building molecular complexity and is a cornerstone of modern medicinal
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chemistry.[4]

The Imidazole N-H Group: The nitrogen proton is acidic and can be deprotonated with a

suitable base. The resulting anion is a potent nucleophile, allowing for:

N-Alkylation: Introduction of various alkyl or aryl groups.

N-Arylation: Formation of N-aryl bonds.

N-Acylation: Addition of acyl groups.

Applications in Drug Discovery and Development
The benzimidazole framework is prevalent in numerous FDA-approved drugs. The unique

substitution of 5-Bromo-4-methyl-1H-benzo[d]imidazole makes it an attractive starting point

for developing new chemical entities.

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that

occupies the ATP-binding pocket. Benzimidazole derivatives have been successfully

developed as inhibitors of various kinases involved in cancer cell proliferation.[5]

Anticancer Agents: Substituted benzimidazoles have been investigated as topoisomerase

inhibitors, which interfere with DNA replication in cancer cells.[6]

Anti-inflammatory Agents: The benzimidazole scaffold has been used to develop novel anti-

inflammatory agents by targeting key proteins in inflammatory pathways.[7]

Antimicrobial and Antiviral Research: The structural motif is common in agents developed to

combat bacterial, fungal, and viral infections.[5]

The presence of the C4-methyl group can provide a beneficial steric influence, potentially

enhancing binding selectivity or blocking metabolic degradation at that position. The C5-bromo

group serves as the key attachment point for introducing other fragments designed to interact

with specific pockets of a target protein.

Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be strictly followed.
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Hazard Identification: Based on data from structurally similar compounds, 5-Bromo-4-
methyl-1H-benzo[d]imidazole should be considered harmful if swallowed (H302), a skin

irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves, and safety goggles.[9][10]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[11] Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[12]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.[12][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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